molecular formula C13H13ClN4O3 B5225522 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide

Cat. No. B5225522
M. Wt: 308.72 g/mol
InChI Key: HLKWOTLZMGIWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide, also known as CNI-1493, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.

Scientific Research Applications

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for sepsis, inflammatory bowel disease, and rheumatoid arthritis. Furthermore, 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has been found to have anti-tumor properties and has been studied as a potential treatment for cancer.

Mechanism of Action

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. It does this by binding to the RNA-binding protein HuR, which is involved in the stabilization of mRNA transcripts of these cytokines. By inhibiting HuR, 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide reduces the expression of these cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has been shown to reduce inflammation in various animal models of disease. It has been found to decrease the severity of sepsis, reduce inflammation in the colon in inflammatory bowel disease, and reduce joint inflammation in rheumatoid arthritis. Furthermore, 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has been shown to inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has several advantages as a therapeutic agent. It is relatively easy to synthesize and can be produced on a large scale. Furthermore, it has been extensively studied and has a well-established mechanism of action. However, there are some limitations to its use in lab experiments. For example, it has been shown to have some toxicity at high doses, which could limit its use in animal studies.

Future Directions

There are several potential future directions for research on 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of HuR. Furthermore, there is a need for further investigation into the potential use of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide in combination with other therapeutic agents. Finally, there is a need for further investigation into the potential use of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties and has been investigated as a treatment for various diseases. While there are some limitations to its use in lab experiments, it has several advantages as a therapeutic agent. Furthermore, there are several potential future directions for research on 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide, making it an exciting area of study in the field of drug development.

Synthesis Methods

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine. The resulting product is purified through column chromatography to obtain 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide in a pure form. The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is relatively simple and can be performed on a large scale, making it a viable option for drug development.

properties

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-12-8-10(18(20)21)2-3-11(12)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWOTLZMGIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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